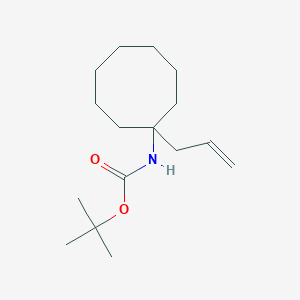![molecular formula C8H5ClN2O B1434133 9-Chloro-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-03-4](/img/structure/B1434133.png)
9-Chloro-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 and is a brown solid . It is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones, including this compound, can be achieved via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction . This protocol is operationally simple, has a broad substrate scope, good functional group tolerance, and can be executed on a gram scale .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H . The key to this InChI code is OUKLJVNKIIWBEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions .Physical And Chemical Properties Analysis
This compound is a brown solid . and is stored at temperatures between 0-5°C . The compound has a molecular weight of 180.59 .Applications De Recherche Scientifique
Synthesis and Gastroprotective Activity
9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated for their gastroprotective effects. The synthesis of these compounds showed that certain derivatives, particularly unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide types, exhibited significant protective effects against gastric damage induced by acidified ethanol in rat models. This suggests potential applications of these compounds as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Anti-inflammatory and Ulcerogenicity Studies
Further research into pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which share a similar structural motif to this compound, revealed their anti-inflammatory properties. These compounds were evaluated using the carrageenan-induced paw edema test in rats and showed good anti-inflammatory activity with minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (El-Tombary, 2013).
Hybrid Catalysts in Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, including structures akin to this compound, has been emphasized in recent studies. These catalysts facilitate the development of compounds with potential medicinal and pharmaceutical applications, highlighting the versatility and applicability of the pyranopyrimidine core in drug development (Parmar et al., 2023).
Diuretic Properties
Research on 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines, which share structural similarities with this compound, has uncovered their diuretic, natriuretic, and kaliuretic activities. These findings indicate the potential of pyrimidine derivatives in developing new diuretic agents (Monge et al., 1990).
Central Nervous System Applications
Derivatives of pyrido[2,3-d]-pyrimidin-4(3H)-one have been synthesized and evaluated for their central properties, including anxiolytic and analgesic effects in animal models. This research suggests the potential use of this compound derivatives in treating conditions related to the central nervous system (Kowalska et al., 1994).
Mécanisme D'action
Mode of Action
It has been suggested that the compound may undergo a metal-free c-3 chalcogenation, which is a type of chemical reaction . This reaction can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . The reaction is operationally simple, proceeds under mild conditions, and highlights broad functional group tolerance .
Biochemical Pathways
The compound’s potential to undergo a metal-free C-3 chalcogenation suggests it may interact with biochemical pathways involving sulfur and selenium .
Result of Action
The compound’s potential to undergo a metal-free C-3 chalcogenation suggests it may have a significant impact on the synthesis of 3-ArS/ArSe derivatives .
Orientations Futures
Analyse Biochimique
Biochemical Properties
9-Chloro-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor . This inhibition is crucial as it can modulate neurotransmitter levels in the nervous system, potentially offering therapeutic benefits for neurological disorders. Additionally, this compound has been shown to interact with the CXCR3 receptor, exhibiting antagonistic properties that could be beneficial in treating inflammatory conditions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, enhancing cholinergic signaling In immune cells, the antagonistic action on the CXCR3 receptor can reduce inflammatory responses, making this compound a candidate for anti-inflammatory therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The binding interaction with acetylcholinesterase involves the formation of a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition is achieved through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. Additionally, the antagonistic effect on the CXCR3 receptor is mediated by the binding of this compound to the receptor’s active site, blocking the binding of natural ligands and thereby inhibiting receptor activation . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function are still being studied. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and persistent anti-inflammatory effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings indicate that while this compound has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect metabolic flux and alter the levels of other metabolites, potentially influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its movement within the body, ensuring its proper localization and accumulation in target tissues . These transport mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its bioactivity and therapeutic potential . Understanding these localization mechanisms is essential for optimizing the compound’s use in biomedical applications.
Propriétés
IUPAC Name |
9-chloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLJVNKIIWBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274522 | |
| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198413-03-4 | |
| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
amine hydrochloride](/img/structure/B1434052.png)






![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)




